molecular formula C14H14N2O5S B5726727 N~1~-(2-Methoxyphenyl)-4-methyl-2-nitro-1-benzenesulfonamide

N~1~-(2-Methoxyphenyl)-4-methyl-2-nitro-1-benzenesulfonamide

Cat. No.: B5726727
M. Wt: 322.34 g/mol
InChI Key: CERASXSSRNLQKN-UHFFFAOYSA-N
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Description

N~1~-(2-Methoxyphenyl)-4-methyl-2-nitro-1-benzenesulfonamide is an organic compound with a complex structure that includes a methoxyphenyl group, a methyl group, a nitro group, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-Methoxyphenyl)-4-methyl-2-nitro-1-benzenesulfonamide typically involves multiple steps. One common method starts with the activation of o-methoxyphenol using methylsulfonyl chloride, followed by a condensation reaction with piperazine . This method ensures high selectivity and purity of the target product, making it suitable for industrial production.

Industrial Production Methods

In industrial settings, the preparation of N1-(2-Methoxyphenyl)-4-methyl-2-nitro-1-benzenesulfonamide involves optimizing reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-Methoxyphenyl)-4-methyl-2-nitro-1-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N~1~-(2-Methoxyphenyl)-4-methyl-2-nitro-1-benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(2-Methoxyphenyl)-4-methyl-2-nitro-1-benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(2-Methoxyphenyl)-4-methyl-2-nitro-1-benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2-methoxyphenyl)-4-methyl-2-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5S/c1-10-7-8-14(12(9-10)16(17)18)22(19,20)15-11-5-3-4-6-13(11)21-2/h3-9,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERASXSSRNLQKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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